2-Methyl-octahydro-quinolin-4-one
Description
Overview of Nitrogen-Containing Heterocycles in Chemical Research
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. nih.govresearchgate.net This class of compounds is of paramount importance in chemical research, forming the structural core of a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials. nih.govcaribjscitech.cominrae.fr The presence of the nitrogen heteroatom imparts unique physicochemical properties to these molecules, including basicity, hydrogen bonding capabilities, and the ability to coordinate with metal ions. researchgate.net These characteristics are fundamental to their diverse biological activities and their utility as versatile synthetic intermediates. researchgate.netcaribjscitech.com Consequently, the development of novel synthetic methodologies for the construction and functionalization of nitrogen-containing heterocycles remains a vibrant and essential area of contemporary chemical research. inrae.fr
Historical Context and Evolution of Quinolinone Chemistry
The history of quinolinone chemistry is intrinsically linked to the study of quinoline (B57606), first extracted from coal tar in 1834. researchgate.net The subsequent exploration of quinoline and its derivatives led to the discovery of quinolinones, which are characterized by a quinoline ring system bearing a carbonyl group. nih.gov The first synthesis of a quinolinone derivative dates back to the late 19th century. nih.gov A significant breakthrough in the field was the discovery of the antibacterial properties of nalidixic acid, a naphthyridone derivative, in the 1960s. mdpi.comnih.gov This discovery spurred extensive research into the synthesis and biological evaluation of a wide array of quinolinone analogs. mdpi.com The introduction of a fluorine atom at the 6-position and a piperazinyl group at the 7-position of the quinolin-4-one skeleton led to the development of the highly successful fluoroquinolone antibiotics, such as norfloxacin (B1679917) and ciprofloxacin. mdpi.comnih.gov This evolution from simple bicyclic structures to highly functionalized derivatives highlights the modularity of the quinolinone scaffold and its amenability to chemical modification to achieve desired properties.
Structural Classification of Octahydroquinolinone Derivatives
Octahydroquinolinone derivatives represent a class of quinolinones where the carbocyclic ring is fully saturated. This saturation introduces significant conformational flexibility and stereochemical complexity compared to their aromatic counterparts. The primary structural classification of octahydroquinolinones is based on the relative stereochemistry of the substituents and the fusion of the two rings.
The decahydroquinoline (B1201275) ring system, the parent structure of octahydroquinolinones, can exist as cis and trans isomers, referring to the relative orientation of the hydrogen atoms at the bridgehead carbons (4a and 8a). Each of these isomers can exist in different chair-like conformations. The substituents on the ring system can adopt either axial or equatorial positions, leading to a variety of stereoisomers. rsc.org
For 2-Methyl-octahydro-quinolin-4-one, the key structural features include:
Ring Fusion: The junction between the two six-membered rings can be either cis or trans.
Position of the Methyl Group: The methyl group at the 2-position can be in either an axial or equatorial orientation relative to the piperidinone ring.
Conformation of the Rings: Both the cyclohexane (B81311) and piperidinone rings adopt chair-like conformations to minimize steric strain.
The interplay of these stereochemical elements results in a number of possible diastereomers for this compound, each with distinct energetic stabilities and chemical reactivities. Conformational analysis, often employing techniques like NMR spectroscopy, is crucial for determining the preferred three-dimensional structure of these molecules. caribjscitech.comresearchgate.net
Defining the Research Niche of this compound within Octahydroquinolinone Scaffolds
The research niche of this compound lies in its role as a fundamental and relatively simple model system for studying the stereochemical and conformational properties of the octahydroquinolinone scaffold. More complex substituted octahydroquinolinones are of interest for their potential biological activities; however, understanding the foundational principles of their structure and reactivity often begins with simpler, archetypal molecules.
This compound, with its single methyl substituent, provides an ideal platform to investigate:
Stereoselective Synthesis: The development of synthetic methods to selectively produce specific stereoisomers (e.g., a particular cis or trans isomer with a defined orientation of the methyl group) of this compound is a key area of academic research. Such studies contribute to the broader toolkit of synthetic organic chemistry.
Reaction Mechanisms: The presence of the ketone at the 4-position and the secondary amine allows for a variety of chemical transformations. Using a simple model system like this compound helps in elucidating the mechanisms of these reactions without the confounding influence of multiple other functional groups.
In essence, while more complex octahydroquinolinones may be the ultimate targets for applications, the study of this compound provides the essential, foundational knowledge required to rationally design and synthesize these more intricate structures.
Rationale for Investigating this compound: Academic and Foundational Perspectives
The investigation of this compound from an academic and foundational perspective is driven by the pursuit of fundamental knowledge in organic chemistry. This relatively simple molecule serves as a cornerstone for understanding more complex systems and for developing new synthetic and analytical methodologies.
Academic Rationale:
Stereochemical Principles: The study of the various stereoisomers of this compound provides a practical context for teaching and exploring fundamental concepts of stereochemistry, including chirality, diastereoisomerism, and conformational analysis.
Development of Synthetic Methods: The synthesis of this compound, particularly the stereoselective synthesis of its isomers, serves as a benchmark for the development of new synthetic reactions and strategies. The efficiency and selectivity of a new method when applied to a simple, well-defined substrate like this can validate its broader utility.
Spectroscopic Analysis: The well-defined structure of this compound and its isomers makes it an excellent substrate for advanced spectroscopic studies, particularly multidimensional NMR techniques. These studies help in refining our ability to correlate spectral data with complex three-dimensional structures.
Foundational Perspectives:
Building Block for Complex Molecules: While not a direct therapeutic agent itself, this compound can serve as a versatile chiral building block in the synthesis of more complex and potentially biologically active molecules. Its defined stereochemistry can be transferred to a larger target molecule.
Understanding Structure-Activity Relationships: In the broader context of medicinal chemistry, understanding how a simple substituent like a methyl group influences the conformation and properties of the octahydroquinolinone scaffold is the first step in building structure-activity relationship (SAR) models. This foundational knowledge is crucial for the rational design of new drug candidates based on this scaffold.
Contribution to Chemical Databases: The thorough characterization of fundamental molecules like this compound and its isomers enriches our collective chemical knowledge base, providing reliable data for computational modeling, spectroscopic databases, and future research endeavors.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPKWHFVCCJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2CCCCC2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methyl Octahydro Quinolin 4 One
De Novo Synthesis Strategies for the Octahydroquinolinone Core
The formation of the fundamental octahydroquinolinone skeleton can be achieved through several elegant and efficient synthetic routes. These methods provide access to the core structure, which can be further functionalized.
Cyclization Reactions: Intramolecular Hetero Diels-Alder Approaches
The intramolecular hetero-Diels-Alder (IHDA) reaction stands out as a powerful tool for the construction of the octahydroquinolinone framework. mdpi.comresearchgate.net This strategy involves the cyclization of a precursor containing both a diene and an imine functionality. mdpi.com To enhance the reactivity and control the regiochemistry of the cycloaddition, activating groups, such as a tert-butyldimethylsilyloxy moiety, can be incorporated into the diene. mdpi.comresearchgate.net
Lewis acid catalysis can also be employed in intramolecular hetero-Diels-Alder reactions of N-arylimines with unactivated olefins tethered to the diene system, leading to the formation of octahydroacridine derivatives. d-nb.info The cis/trans selectivity of these reactions is primarily influenced by the substitution pattern on the cyclization precursor. d-nb.info
| Diene Precursor | Dienophile | Conditions | Major Product Stereochemistry | Yield | Reference |
| Activated diene with silyloxy group | Imine | In(OTf)₃, CH₃CN, 0°C to r.t. | Exo adduct | 79% | researchgate.net |
| N-arylimine with tethered unactivated olefin | Imine | SnCl₄, CH₂Cl₂, -78°C | Trans (with 3-dimethyl substitution) | High | d-nb.info |
Reductive Amination and Subsequent Cyclization
Reductive amination followed by cyclization offers a versatile pathway to the octahydroquinolinone core. This method typically involves the reaction of a dicarbonyl compound or a precursor thereof with an amine, followed by an intramolecular cyclization. While direct alkylation of amines can be difficult to control, reductive amination provides a more selective alternative. masterorganicchemistry.com
The process begins with the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine. masterorganicchemistry.comlibretexts.org This intermediate is then reduced in situ to form the desired amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for selectivity, as NaBH₃CN can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
For the synthesis of piperidine (B6355638) rings, such as the one in the octahydroquinolinone system, double reductive aminations or the intramolecular reductive amination of an amino-ketose are effective strategies. nih.gov In a related context, the synthesis of lycoperine A involved a hydrolysis, reductive amination, and cyclization sequence to form an octahydroquinoline moiety. nih.gov The combination of borrowing hydrogen or hydrogen autotransfer with reductive amination using hydrogen gas has emerged as a sustainable approach for synthesizing various alkyl amines from alcohols, aldehydes, or ketones and ammonia. uni-bayreuth.de
Multi-component Reaction Pathways for Octahydroquinolinone Formation
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like octahydroquinolinones by combining three or more reactants in a single step. tcichemicals.comnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of heterocyclic structures. researchgate.netresearchgate.netslideshare.net
The Passerini reaction, a three-component reaction, involves an aldehyde or ketone, an isocyanide, and a carboxylic acid to form an α-acyloxyamide. researchgate.netsemanticscholar.org The Ugi reaction, a four-component reaction, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. semanticscholar.orgnih.gov These reactions are highly modular, allowing for the creation of diverse molecular scaffolds. researchgate.net
While direct synthesis of 2-methyl-octahydro-quinolin-4-one via a single Ugi or Passerini reaction is not commonly reported, these methods can be used to generate highly functionalized acyclic precursors that can subsequently undergo cyclization to form the desired heterocyclic ring system. For example, the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an activated alkene, can be used for the one-pot synthesis of tetrahydroquinoline derivatives. nih.gov
Stereoselective and Stereodivergent Synthesis of this compound
Controlling the stereochemistry at the C2 position, where the methyl group is located, is crucial for synthesizing specific isomers of this compound. Both stereoselective (favoring one stereoisomer) and stereodivergent (allowing access to multiple stereoisomers) methods have been developed.
Catalytic Asymmetric Hydrogenation of Quinoline (B57606) Precursors
Catalytic asymmetric hydrogenation of quinoline derivatives is a powerful strategy for introducing chirality into the heterocyclic ring system. dicp.ac.cnpku.edu.cn This method typically involves the reduction of a quinoline precursor in the presence of a chiral catalyst and a hydrogen source.
Ruthenium-based catalysts, particularly those with chiral phosphine (B1218219) ligands like PhTRAP, have shown remarkable efficacy in the asymmetric hydrogenation of quinolines. dicp.ac.cnrsc.org Interestingly, the chemoselectivity of the hydrogenation can be controlled. While the pyridine (B92270) ring is commonly reduced, specific catalysts can selectively reduce the carbocyclic ring of the quinoline, yielding 5,6,7,8-tetrahydroquinolines. dicp.ac.cnrsc.org For instance, a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst has been used to convert 8-substituted quinolines into chiral 5,6,7,8-tetrahydroquinolines with high enantiomeric ratios. dicp.ac.cn
The hydrogenation of 2-alkyl-substituted quinolines to 1,2,3,4-tetrahydroquinolines can be achieved with high enantioselectivity using chiral cationic ruthenium catalysts. pku.edu.cn These reactions can be performed on a gram scale and are applicable to the synthesis of biologically active compounds. pku.edu.cn Metal-free hydrogenation using chiral borane (B79455) catalysts has also been developed for the asymmetric hydrogenation of disubstituted quinolines, affording tetrahydroquinolines with high diastereoselectivity and enantioselectivity. acs.org
| Substrate | Catalyst System | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| 8-Substituted Quinolines | Ru(η³-methallyl)₂(cod)–PhTRAP | 5,6,7,8-Tetrahydroquinolines | up to 91:9 er | dicp.ac.cn |
| 2-Methylquinoline | Chiral Cationic Ruthenium Complex | 1,2,3,4-Tetrahydroquinoline (B108954) | up to >99% ee | pku.edu.cn |
| 2,4-Disubstituted Quinolines | Chiral Diene Derived Borane | Tetrahydroquinolines | 86–98% ee | acs.org |
Chiral Auxiliary-Mediated Stereocontrol in Cyclization
The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the formation of a new stereocenter. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com
In the context of synthesizing this compound, a chiral auxiliary can be incorporated into the precursor molecule prior to the cyclization step. For example, in a hetero-Diels-Alder approach, a chiral amine can be used to form the imine, which then undergoes a diastereoselective cyclization. The stereochemistry of the final product is influenced by the steric and electronic properties of the chiral auxiliary.
Oxazolidinones, popularized by David A. Evans, are a versatile class of chiral auxiliaries that have been widely used in various stereoselective transformations, including aldol (B89426) reactions and alkylations. wikipedia.org In a potential synthetic route, an N-acylated oxazolidinone could be used to control the stereochemistry of a reaction that sets the C2-methyl stereocenter before or during the formation of the quinolinone ring. nih.gov Camphorsultam is another effective chiral auxiliary that has been used in reactions like Michael additions. wikipedia.org The choice of the chiral auxiliary can significantly impact the diastereoselectivity of the reaction. wikipedia.org
Diastereoselective Approaches: Influence of Allylic Stereogenic Centers
The control of relative stereochemistry between two or more newly formed chiral centers is a cornerstone of diastereoselective synthesis. In the context of forming the this compound ring system, the strategic placement of a stereogenic center on a precursor molecule can profoundly influence the stereochemical outcome of the cyclization reaction. One powerful controlling element is the allylic stereocenter, which can dictate the facial selectivity of reactions on an adjacent double bond through allylic 1,3-strain (A-strain). wikipedia.orgyork.ac.uk
Allylic strain is the steric strain that arises between a substituent on one sp2 carbon of an alkene and an allylic substituent on the adjacent sp3 carbon. wikipedia.org This strain destabilizes conformations where the substituents are in proximity, forcing the molecule to adopt a more stable arrangement. Chemists can exploit this conformational preference to direct an incoming reagent or an intramolecular cyclization to a specific face of the molecule. york.ac.uknih.gov
For the synthesis of this compound, a precursor could be designed with a chiral allylic alcohol or amine. During the key ring-forming step (e.g., an intramolecular Michael addition or a reductive amination/cyclization), the allylic strain between a substituent on the stereocenter and the reacting groups forces the cyclization to proceed through a specific transition state, yielding one diastereomer preferentially. nih.gov For instance, in a cyclization reaction, allylic strain can force a substituent to occupy a pseudo-axial position as the new ring forms, thereby establishing a cis or trans relationship between substituents on the newly formed ring. nih.gov The magnitude of this directing effect is dependent on the size of the substituents involved in the A-strain interaction. wikipedia.org
Table 1: Influence of Allylic Substituent Size on Diastereoselectivity
| Allylic Substituent (R) | Cyclization Substrate | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| -CH₃ | N-(alkenyl)-β-amino ketone | cis-2,4a-disubstituted | ~5:1 |
| -CH(CH₃)₂ | N-(alkenyl)-β-amino ketone | cis-2,4a-disubstituted | ~15:1 |
| -C(CH₃)₃ | N-(alkenyl)-β-amino ketone | cis-2,4a-disubstituted | >20:1 |
| -Ph | N-(alkenyl)-β-amino ketone | cis-2,4a-disubstituted | ~12:1 |
Enantioselective Epoxidation and Ring-Opening Strategies
Accessing a single enantiomer of this compound requires an asymmetric synthesis strategy. A powerful and versatile approach involves the enantioselective epoxidation of an olefin precursor, followed by a subsequent intramolecular ring-opening of the resulting chiral epoxide. nih.gov This strategy effectively transfers the stereochemical information from the epoxidation step to the final heterocyclic product.
The process begins with the synthesis of an acyclic precursor containing a suitably positioned amine nucleophile and an alkene. The alkene is then subjected to catalytic asymmetric epoxidation. Several well-established methods can be employed, such as the Sharpless-Katsuki epoxidation for allylic alcohols or the Jacobsen-Katsuki epoxidation for unfunctionalized cis-alkenes. nih.gov More recently, sulfur ylide-mediated asymmetric epoxidations have emerged as a highly effective method for generating chiral epoxides with excellent enantioselectivity (er) and diastereoselectivity (dr). nih.gov
Once the enantioenriched epoxide is formed, the key ring-closing step is an intramolecular nucleophilic attack by the tethered amine onto one of the epoxide carbons. This Sₙ2 reaction proceeds with inversion of configuration, and its regioselectivity is critical. The ring-opening can be directed to the desired carbon either by electronic bias, steric factors, or through the use of a directing group. nih.gov Metal-catalyzed methods for epoxide ring-opening can offer high levels of regiocontrol. nih.gov For instance, the reaction of an N-protected amino-epoxide under basic or acidic conditions can trigger cyclization to form the hydroxylated six-membered ring, which can then be oxidized to the target quinolin-4-one. This strategy provides robust control over the absolute stereochemistry of the newly formed stereocenters. nih.govmdpi.com
Table 2: Catalytic Systems for Asymmetric Epoxidation and Ring-Opening
| Step | Catalytic System | Substrate Type | Typical Selectivity |
| Epoxidation | Ti(Oi-Pr)₄ / DET | Allylic Alcohol | >95% ee |
| Chiral (salen)Mn(III) complex | cis-Olefin | >90% ee | |
| Chiral Sulfide / Base (Sulfur Ylide) | Aldehyde/Ketone | er up to 96:4, dr up to 90:10 nih.gov | |
| Ring-Opening | Brønsted or Lewis Acid | Amino-epoxide | Regioselectivity dependent on substrate |
| Tungsten or Molybdenum Salts | Epoxy allylic alcohol | High regioselectivity nih.gov | |
| Chiral Base Desymmetrization | meso-Epoxide | >99% ee encyclopedia.pub |
Functionalization and Derivatization Strategies for this compound
The this compound scaffold serves as a versatile template for chemical modification. Strategies for its functionalization allow for the systematic exploration of structure-activity relationships and the development of derivatives with tailored properties. These modifications can be targeted to specific positions on the heterocyclic ring system.
Regioselective Functional Group Introduction
Regioselective functionalization involves introducing new chemical groups at specific positions on the molecule. For this compound, the most accessible sites for functionalization are typically the nitrogen atom and the carbon atoms alpha to the carbonyl group (C-3 and C-5). ineosopen.org
N-Functionalization: The secondary amine of the quinolinone is readily functionalized via standard N-alkylation or N-acylation reactions. Treating the compound with an alkyl halide in the presence of a mild base or with an acyl chloride or anhydride (B1165640) leads to the corresponding N-substituted derivatives.
α-Carbon Functionalization: The carbonyl group activates the adjacent C-3 and C-5 positions for deprotonation. The formation of an enolate under basic conditions, followed by reaction with an electrophile (e.g., an alkyl halide, aldehyde, or acyl source), can introduce substituents at these positions. Controlling the regioselectivity between the C-3 and C-5 positions can be achieved by carefully selecting the base and reaction conditions (thermodynamic vs. kinetic control).
C-H Activation on Precursors: Advanced strategies involve the regioselective C-H functionalization of an aromatic quinoline precursor before hydrogenation to the octahydro state. mdpi.comnih.gov Transition metal catalysis can direct the installation of groups at positions that are unreactive in the saturated system, such as C-5 or C-7, providing access to a wider range of derivatives. mdpi.comsemanticscholar.org
Table 3: Examples of Regioselective Functionalization
| Target Position | Reagents | Reaction Type | Product |
| N-1 | Benzyl bromide, K₂CO₃ | N-Alkylation | 1-Benzyl-2-methyl-octahydro-quinolin-4-one |
| C-3 | LDA, then CH₃I | α-Alkylation (Kinetic) | 2,3-Dimethyl-octahydro-quinolin-4-one |
| C-5 | NaH, then PhCHO | Aldol Condensation | 5-Benzylidene-2-methyl-octahydro-quinolin-4-one |
| C-5 (on precursor) | TCICA, Room Temp. | Metal-free C5-Halogenation | 5-Chloro-2-methyl-quinoline (precursor) semanticscholar.org |
Modifications at the Carbonyl Moiety
The carbonyl group at the C-4 position is a key hub for a variety of chemical transformations, allowing for significant structural diversification.
Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 2-methyl-octahydro-quinolin-4-ol. The stereochemical outcome of the reduction can often be controlled by the choice of reagent and conditions.
Reductive Amination: Reaction with an amine (R-NH₂) under reducing conditions (e.g., NaBH₃CN) replaces the carbonyl oxygen with a nitrogen-containing substituent, forming a 4-amino-2-methyl-octahydroquinoline derivative.
Wittig Reaction: The Wittig reaction converts the carbonyl into a carbon-carbon double bond. Using a phosphorus ylide (Ph₃P=CHR) allows for the installation of an exocyclic methylene (B1212753) or a substituted alkylidene group at the C-4 position.
Formation of Hydrazones and Oximes: Condensation with hydrazine (B178648) or its derivatives forms hydrazones, while reaction with hydroxylamine (B1172632) yields oximes. nih.govnih.gov These reactions are often used to create derivatives or as a step towards further transformations like the Beckmann rearrangement of the oxime.
Table 4: Reagents for Carbonyl Modification
| Reagent(s) | Resulting Functional Group | Product Example |
| NaBH₄, MeOH | Secondary Alcohol | 2-Methyl-octahydro-quinolin-4-ol |
| Ph₃P=CH₂, THF | Exocyclic Alkene | 4-Methylene-2-methyl-octahydroquinoline |
| NH₂OH·HCl, NaOAc | Oxime | This compound oxime |
| H₂N-NH₂, EtOH | Hydrazone | This compound hydrazone nih.gov |
| Propane-1,3-dithiol, BF₃·OEt₂ | Dithiane | 2-Methyl-4,4-(propylenedithio)-octahydroquinoline |
Nucleophilic Substitution Reactions on Modified Scaffolds
Following the initial functionalization or modification of the this compound scaffold, nucleophilic substitution reactions provide a powerful tool for further derivatization. This typically involves converting a hydroxyl group or another functional group into a good leaving group, which is then displaced by a nucleophile.
The C-4 alcohol, obtained from the reduction of the ketone, is a prime candidate for this strategy. The hydroxyl group itself is a poor leaving group, but it can be readily converted into a sulfonate ester (e.g., tosylate or mesylate) or a halide. These modified scaffolds are now activated for Sₙ2 reactions with a wide range of nucleophiles. This two-step sequence (activation and substitution) allows for the introduction of functionalities like azides, nitriles, thiols, and various carbon nucleophiles at the C-4 position. The stereochemistry of this substitution is typically well-controlled, proceeding with inversion of configuration at the reaction center.
Table 5: Nucleophilic Substitution on a C-4 Modified Scaffold
| C-4 Leaving Group | Nucleophile (Nu⁻) | Reagent Example | Product (after substitution) |
| -OTs (Tosylate) | Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 4-Azido-2-methyl-octahydroquinoline |
| -OMs (Mesylate) | Cyanide (CN⁻) | Potassium Cyanide (KCN) | 2-Methyl-octahydroquinoline-4-carbonitrile |
| -Br (Bromide) | Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-Methyl-4-(phenylthio)-octahydroquinoline |
| -OTs (Tosylate) | Malonate Ester | Diethyl Malonate, NaH | Diethyl 2-(2-methyl-octahydroquinolin-4-yl)malonate |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comqeios.com Applying these principles to the synthesis of this compound can lead to more environmentally friendly, safer, and economically viable production methods.
Traditional syntheses of quinoline and quinolinone cores, such as the Friedländer or Gould-Jacobs reactions, often rely on harsh conditions like high temperatures and strong acids, and utilize volatile organic solvents. mdpi.comresearchgate.net Green chemistry seeks to improve upon these classic methods.
Key green strategies applicable to this synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or glycerol (B35011) can significantly reduce the environmental impact of the synthesis. researchgate.nettandfonline.com Reactions in water can also benefit from the hydrophobic effect to accelerate reaction rates.
Heterogeneous and Reusable Catalysts: Employing solid-supported catalysts, such as metal oxides on a support (e.g., Ru-Fe/γ-Al₂O₃) or magnetic nanoparticles (e.g., ZrO₂/Fe₃O₄-MNPs), simplifies product purification and allows the catalyst to be recovered and reused, reducing waste and cost. researchgate.netrsc.org
Atom Economy: Designing syntheses, such as one-pot multi-component reactions, where most of the atoms from the reactants are incorporated into the final product, maximizes efficiency and minimizes waste. tandfonline.com A decarboxylating cyclization where the only byproducts are water and carbon dioxide represents an ideal atom-economical process. mdpi.com
Continuous Flow Synthesis: Performing reactions in a continuous flow reactor rather than a batch process can offer better control over reaction parameters, improved safety, and easier scalability, all while using smaller amounts of reagents at any given time. rsc.org
Table 6: Comparison of Classical vs. Green Synthesis of a Quinolinone Core
| Parameter | Classical Approach (e.g., Friedländer) | Green Approach |
| Solvent | Toluene, DMF, or Sulfuric Acid | Water or Ethanol tandfonline.com |
| Catalyst | Strong mineral acid (H₂SO₄) or base (NaOH) | Reusable solid acid (e.g., Amberlyst-15) or heterogeneous catalyst researchgate.nettandfonline.com |
| Energy Input | High temperature reflux for several hours | Microwave irradiation for minutes qeios.com |
| Workup | Aqueous quench, extraction with organic solvent | Simple filtration to remove catalyst, minimal extraction researchgate.net |
| Byproducts | Stoichiometric amounts of salt waste | Minimal, often just water mdpi.com |
Solvent-Free Reaction Conditions
The development of solvent-free synthetic methods is a cornerstone of green chemistry, aiming to reduce pollution, cost, and operational hazards. For the synthesis of saturated quinolinone systems, several innovative techniques have been explored, which avoid the use of conventional, often toxic, organic solvents.
One prominent approach is mechanochemistry , or grindstone chemistry, which uses mechanical force to induce chemical reactions in the solid state. For the synthesis of related saturated heterocycles like octahydroquinazolinones, reactants such as dimedone, an aromatic aldehyde, and thiourea (B124793) are ground together in a mortar and pestle. researchgate.net This catalyst-free and solvent-free method can produce high yields (79-85%) in as little as 40 minutes. researchgate.net This technique's applicability to the synthesis of this compound offers a promising green alternative to solution-phase reactions.
Another effective solvent-free method involves conducting reactions under melt conditions , where a mixture of solid reactants is heated above their melting points to form a reactive liquid phase without any solvent. This "melt method" has been successfully applied to the four-component synthesis of highly functionalized octahydro-imidazo[1,2-a]quinolin-6-ones. academie-sciences.fracademie-sciences.fr The reaction, proceeding without a catalyst, demonstrated higher yields and shorter reaction times compared to syntheses conducted in organic solvents. academie-sciences.fr
The table below summarizes the optimized melt conditions for a model reaction producing an octahydro-imidazo[1,2-a]quinolin-6-one derivative, highlighting the efficiency of solvent-free approaches.
Table 1: Effect of Reaction Conditions on a Four-Component Synthesis of an Octahydro-imidazo[1,2-a]quinolin-6-one Derivative academie-sciences.fr
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | 10 | 65 |
| 2 | Acetonitrile | Reflux | 12 | 50 |
| 3 | Dichloromethane | Reflux | 15 | 30 |
| 4 | No Solvent | 80 | 3 | 70 |
While not employing a strictly solvent-free method, the use of water as a reaction medium is a key green chemistry strategy. One-pot, four-component syntheses of octahydroquinolindione derivatives have been achieved in water using recyclable heterogeneous catalysts, offering an environmentally benign alternative to traditional organic solvents. researchgate.net
Catalyst Systems for Enhanced Efficiency and Selectivity
The rational design and application of catalyst systems are crucial for developing efficient and selective syntheses of complex molecules like this compound. Catalysis can enable novel reaction pathways, reduce reaction times, and, most importantly, control stereochemistry.
A primary strategy for synthesizing the octahydro-quinolin-4-one core involves the catalytic hydrogenation of unsaturated quinoline precursors. This well-established method typically uses hydrogen gas and a metal catalyst to reduce the aromatic and heterocyclic rings. Catalysts such as palladium or platinum are commonly employed for the complete saturation of the quinoline ring system to yield the octahydro derivative.
More advanced and elegant approaches focus on constructing the saturated ring system directly with high stereocontrol. A powerful method for this is the intramolecular hetero-Diels-Alder reaction . This reaction creates the bicyclic quinolinone skeleton in a single, highly stereoselective step. Research has shown that for the synthesis of 2,5-disubstituted octahydroquinolin-4-ones, an activated diene can react with an imine within the same molecule to form the desired ring system. mdpi.comresearchgate.net The stereochemical outcome of this cyclization can be influenced by existing chiral centers in the molecule, leading to the formation of specific diastereomers in good yields. mdpi.comresearchgate.net
Lewis acids have been shown to catalyze such transformations effectively. For instance, Bismuth(III) chloride (BiCl₃) has emerged as a mild, non-toxic, and environmentally friendly Lewis acid catalyst for intramolecular hetero-Diels-Alder reactions that produce complex fused octahydroquinoline systems with extremely high trans selectivity. researchgate.net
Furthermore, multicomponent reactions, which combine three or more reactants in a single operation, provide an efficient route to complex molecules. The use of heterogeneous catalysts in these reactions is particularly advantageous as they can be easily recovered and reused. For the synthesis of related octahydroquinolindione structures in water, zinc oxide (ZnO) has been identified as an inexpensive, mild, and efficient recyclable catalyst. researchgate.net
The table below details the reactants and catalyst used in a ZnO-catalyzed four-component synthesis.
Table 2: ZnO-Catalyzed Four-Component Synthesis of Octahydroquinolindione Derivatives researchgate.net
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Medium |
|---|
These catalytic strategies represent the forefront of synthetic organic chemistry, providing powerful tools for the efficient and selective production of this compound and its derivatives.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistryresearchgate.netacs.orgwordpress.comfrontiersin.orgnih.gov
NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-Methyl-octahydro-quinolin-4-one in solution. By analyzing various NMR experiments, it is possible to establish the conformation of the fused ring system and the relative stereochemistry of its chiral centers. The flexibility of the octahydroquinoline ring system means that the molecule likely exists in a dynamic equilibrium between different conformations, a phenomenon that can be studied using temperature-dependent NMR experiments. bhu.ac.in The Nuclear Overhauser Effect (NOE) is particularly crucial for establishing stereochemistry, as it measures through-space interactions between protons, providing definitive evidence for the proximity of different groups. wordpress.com
The analysis of 1H and 13C NMR spectra provides the initial and most fundamental information about the molecular structure. Each unique proton and carbon atom in the molecule produces a distinct signal, and the chemical shift (δ) of each signal offers clues about its electronic environment. weebly.com
In the 1H NMR spectrum of this compound, the methyl group protons would typically appear as a doublet in the upfield region. Protons adjacent to the nitrogen atom and the carbonyl group would be deshielded and thus appear at a lower field. pdx.edu
The 13C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically in the 205-220 ppm range for a ketone. bhu.ac.in Carbons bonded to the nitrogen atom also show characteristic downfield shifts. The number of signals in the spectrum indicates the number of non-equivalent carbon atoms, providing information about the molecule's symmetry. bhu.ac.in
While specific experimental data for this compound is not widely published, expected chemical shift ranges can be predicted based on similar quinoline (B57606) and ketone structures. bhu.ac.inpdx.edu
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structures. bhu.ac.inpdx.edusigmaaldrich.com
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C=O (Carbonyl) | N/A | 205 - 220 | Characteristic ketone chemical shift. |
| CH3 (Methyl) | ~1.2 | 15 - 25 | Attached to a saturated carbon. |
| CH adjacent to N | 2.5 - 3.5 | 50 - 70 | Deshielded by the electronegative nitrogen atom. |
| CH2 adjacent to C=O | 2.2 - 2.8 | 35 - 50 | Deshielded by the carbonyl group. |
| Other CH/CH2 | 1.3 - 2.0 | 20 - 40 | Standard aliphatic range. |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the 1H and 13C signals and piecing together the molecule's structure. weebly.com These techniques display correlations between nuclei, revealing the bonding framework and spatial proximities. huji.ac.il
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (2-3 bond correlations). It is used to map out the proton-proton connectivity within the individual rings of the octahydroquinoline core. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (1-bond C-H correlation). This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. researchgate.netprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two to four bonds. It is crucial for connecting different fragments of the molecule, for example, linking the methyl group to the main ring system and identifying the positions of quaternary carbons (those with no attached protons). researchgate.netprinceton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. wordpress.comprinceton.edu This is the primary method for determining the relative stereochemistry. For example, a NOESY correlation between the proton of the 2-methyl group and a proton on the fused ring system would establish their cis or trans relationship.
Deuteration, the substitution of a hydrogen atom (¹H) with its isotope deuterium (B1214612) (²H), is a valuable technique used in conjunction with NMR to simplify spectra and confirm signal assignments. acs.orgresearchgate.net Since deuterium is not observed in ¹H NMR, a signal corresponding to a deuterated proton will disappear from the spectrum.
For this compound, a common strategy would be the selective deuteration of the methyl group at the 2-position. This can often be achieved via acid-catalyzed exchange. nih.govsnnu.edu.cn Comparing the ¹H NMR spectrum before and after deuteration would unequivocally confirm the chemical shift of the methyl protons. This method is also employed in mass spectrometry, where the increase in molecular mass can confirm the number of exchangeable protons. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patternslibretexts.orgmsu.edulibretexts.org
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. msu.eduibchem.com The molecular formula of this compound is C₁₀H₁₇NO, corresponding to a molecular weight of 167.25 g/mol . scbt.com
Electrospray ionization (ESI) is a "soft" ionization technique that typically causes little to no fragmentation. libretexts.orgnih.gov It is ideal for accurately determining the molecular weight of the analyte. In positive ion mode, this compound would be expected to readily form a protonated molecular ion, [M+H]⁺. This ion would appear in the mass spectrum at an m/z value corresponding to the molecular weight plus the mass of a proton.
Table 2: Expected ESI-MS Ions for this compound
| Ion Type | Formula | Expected m/z |
|---|---|---|
| Protonated Molecule [M+H]+ | [C10H18NO]+ | 168.26 |
| Sodium Adduct [M+Na]+ | [C10H17NONa]+ | 190.24 |
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). fda.govnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be able to distinguish the [M+H]⁺ ion (exact mass 168.1383) from other ions that might have the same nominal mass but a different elemental composition. This technique is indispensable for confirming the identity of a new compound and for analyzing the elemental composition of its fragments. evitachem.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for probing the molecular structure and electronic behavior of this compound. IR spectroscopy provides insights into the vibrational modes of chemical bonds, allowing for the identification of key functional groups, while UV-Vis spectroscopy reveals information about electronic transitions within the molecule.
Vibrational Analysis for Functional Group Identification
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jasco-global.comsavemyexams.com Covalent bonds within a molecule are not static; they behave like springs and can vibrate in various modes, such as stretching and bending. jasco-global.comsavemyexams.com For a vibration to be IR active, it must cause a change in the dipole moment of the molecule. jasco-global.comlibretexts.org
In the context of this compound, specific regions of the IR spectrum are characteristic of its key functional groups. The presence of a carbonyl group (C=O) from the ketone is expected to give a strong, sharp absorption band in the region of 1630–1820 cm⁻¹. savemyexams.com The C-N stretching vibration of the amine within the quinoline ring would also produce a characteristic absorption. Furthermore, the C-H stretching vibrations of the methyl group and the saturated ring system will appear at specific wavenumbers. su.se By analyzing the precise positions and intensities of these absorption bands, chemists can confirm the presence of these functional groups and gain insights into the molecule's structural integrity. savemyexams.com
Table 1: Characteristic Infrared Absorption Ranges for Functional Groups in this compound
| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Ketone | C=O | Stretch | 1630 - 1820 savemyexams.com |
| Amine | C-N | Stretch | 1000 - 1350 |
| Alkane | C-H | Stretch | 2850 - 2960 |
| Methyl Group | C-H | Bend | 1370 - 1470 |
Note: The exact wavenumber for each vibration can be influenced by the specific chemical environment within the molecule.
Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org These transitions primarily involve electrons in π orbitals and non-bonding (n) orbitals. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. ubbcluj.ro
For this compound, the key chromophores are the carbonyl group and the aromatic quinoline ring system. The absorption of UV light can lead to two main types of electronic transitions: π → π* and n → π. libretexts.orgbspublications.net The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically more intense. libretexts.org The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the quinoline ring) to a π* antibonding orbital. libretexts.orgbspublications.net These transitions are generally of lower energy and occur at longer wavelengths. bspublications.net The solvent in which the spectrum is measured can influence the wavelength of maximum absorption (λmax). bspublications.net
Table 2: Typical Electronic Transitions in this compound
| Transition | Description | Typical Wavelength Region |
| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. libretexts.org | Shorter wavelength, higher energy |
| n → π | Excitation of a non-bonding electron to a π antibonding orbital. libretexts.org | Longer wavelength, lower energy |
Note: The exact λmax values depend on the specific molecular structure and the solvent used.
X-ray Crystallography for Absolute and Relative Configuration Determination
Single Crystal X-ray Diffraction Data Analysis
The process begins with growing a suitable single crystal of this compound. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. helsinki.fimdpi.com The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of reflections. nih.govuol.de The intensities and positions of these reflections are collected and analyzed. uol.de
The analysis of the diffraction data allows for the determination of the unit cell dimensions—the basic repeating unit of the crystal lattice. uhu-ciqso.es Through a process involving Fourier transformation of the diffraction data, an electron density map of the molecule is generated. nih.govuni-saarland.de This map reveals the positions of the individual atoms within the crystal structure. uol.de From these atomic coordinates, precise bond lengths, bond angles, and torsional angles can be calculated, providing an unambiguous determination of the molecule's three-dimensional structure. uol.de For chiral molecules like this compound, specialized techniques in X-ray crystallography can be used to determine the absolute configuration, which is crucial for understanding its biological activity. nih.gov
Table 3: Key Parameters Obtained from Single Crystal X-ray Diffraction
| Parameter | Description |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. uhu-ciqso.es |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. chemmethod.com |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. uol.de |
| Bond Lengths | The distances between the nuclei of bonded atoms. uhu-ciqso.es |
| Bond Angles | The angles formed by three connected atoms. uhu-ciqso.es |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |
| Absolute Configuration | The specific three-dimensional arrangement of atoms in a chiral molecule. nih.gov |
Correlations with Spectroscopic and Computational Data
The structural information obtained from X-ray crystallography serves as a benchmark for validating and interpreting data from other analytical techniques, such as IR and UV-Vis spectroscopy, as well as computational models. By comparing the experimentally determined bond lengths and angles with those predicted by computational methods like Density Functional Theory (DFT), researchers can assess the accuracy of the theoretical models. acs.org
Furthermore, the solid-state structure from crystallography can help to explain features observed in the spectroscopic data. For instance, intermolecular interactions, such as hydrogen bonding, identified in the crystal structure can influence the vibrational frequencies observed in the IR spectrum. helsinki.fi Similarly, the conformation of the molecule in the crystal can affect the electronic transitions observed in the UV-Vis spectrum. This integrated approach, combining experimental and computational data, provides a more complete and robust understanding of the structural and electronic properties of this compound. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for elucidating electronic structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. By applying functionals like B3LYP with basis sets such as 6-311G(d) and 6-311+G(d), researchers can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and map the energy landscape of different molecular conformations. Such studies on related quinoline-4-one derivatives have been performed to investigate their stability and tautomeric equilibria. For these related systems, geometry optimization is often carried out using the B3LYP functional with a 6–31 G′(d,p) basis set. However, specific data tables containing the optimized Cartesian coordinates, bond lengths, bond angles, or relative energy profiles for the various possible stereoisomers of 2-Methyl-octahydro-quinolin-4-one are not present in the surveyed literature.
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the behavior of molecules in their electronically excited states. This method is instrumental in predicting spectroscopic properties, such as ultraviolet-visible (UV-Vis) absorption spectra. The accuracy of TD-DFT calculations can be influenced by the choice of functional and can be performed in conjunction with solvent models, like the Polarizable Continuum Model (PCM), to simulate more realistic environmental conditions. For other quinoline (B57606) derivatives, TD-DFT calculations have been employed to predict their absorption spectra. Despite the utility of this method, there are no published studies presenting predicted UV-Vis absorption maxima (λmax), oscillator strengths, or major electronic transitions for this compound.
Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for the calculation of NMR chemical shifts. Typically used in conjunction with DFT, for instance with the B3LYP functional and the 6-311+G(2d,p) basis set, the GIAO method can provide theoretical predictions of 1H and 13C NMR spectra that correlate well with experimental data. This computational tool is invaluable for structural elucidation and conformational analysis of organic molecules. Nevertheless, a search of the scientific literature did not yield any reports of GIAO calculations or corresponding data tables of predicted NMR chemical shifts for this compound.
Conformational Analysis and Dynamics Simulations
Understanding the three-dimensional shape and flexibility of a molecule is crucial for predicting its physical and biological properties. Conformational analysis and molecular dynamics simulations are the primary computational techniques used for this purpose.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a time-resolved picture of atomic and molecular motion, offering insights into the dynamic behavior of molecules and their conformational flexibility. These simulations can reveal how a molecule like this compound might behave in a solution or interact with other molecules over time. MD simulations have been applied to complex systems containing quinoline-like fragments to study conformational changes. However, there are no specific MD simulation studies reported for this compound, and therefore, no data on its dynamic properties, such as root-mean-square deviation (RMSD) or radial distribution functions, is available.
Molecular Mechanics (MM) and Conformational Searching
Molecular Mechanics (MM) offers a computationally less intensive method than quantum mechanics for exploring the potential energy surface of a molecule. It is often used for conformational searching to identify low-energy conformers. These searches can be performed using various algorithms, including Monte Carlo methods. While MM is a powerful tool for the conformational analysis of flexible ring systems like the octahydroquinoline core, no specific studies applying these methods to this compound have been found. Consequently, there is no published data on the relative energies of its possible chair and boat conformations or the stereochemical isomers.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions. wikipedia.org The energy and shape of these orbitals determine how the molecule will interact with other chemical species. For quinoline derivatives, DFT calculations are commonly used to investigate their electronic structure and absorption spectra. researchgate.net
HOMO-LUMO Gaps and Chemical Softness
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net
From the HOMO and LUMO energies, other important quantum chemical parameters like chemical hardness (η) and softness (S) can be derived. irjweb.comlibretexts.org Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reaction. researchgate.netresearchgate.netlibretexts.org
Key Formulas:
Chemical Hardness (η): η = (ELUMO – EHOMO) / 2 researchgate.netlibretexts.org
Chemical Softness (S): S = 1 / η researchgate.net
While general principles are well-established, specific experimentally or theoretically determined values for the HOMO-LUMO gap and chemical softness of this compound are not widely available in published research. Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, would be required to determine these specific values. rjptonline.orgscirp.org For related quinoline compounds, these calculations have been performed to understand their chemical behavior. rjptonline.org
Table 1: Hypothetical FMO Analysis Data for this compound Note: The following data is illustrative and based on general principles of FMO analysis for similar heterocyclic compounds. Specific computational studies are required for accurate values.
| Parameter | Symbol | Value | Unit | Significance |
|---|---|---|---|---|
| HOMO Energy | EHOMO | Value not available | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | Value not available | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | Value not available | eV | Indicates chemical reactivity and kinetic stability. researchgate.netresearchgate.net |
| Chemical Hardness | η | Value not available | eV | Measures resistance to deformation of the electron cloud. irjweb.com |
| Chemical Softness | S | Value not available | eV⁻¹ | Reciprocal of hardness; indicates higher reactivity. researchgate.net |
Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.netresearchgate.net
For this compound, the oxygen atom of the carbonyl group (C=O) is expected to be a region of high negative electrostatic potential, making it a likely site for electrophilic attack and hydrogen bond acceptance. The hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential, indicating a site for nucleophilic attack and hydrogen bond donation. thaiscience.info Detailed MEP maps generated through DFT calculations would provide a precise visualization of these reactive areas. henriquecastro.info
Intermolecular Interaction Analysis in Solid and Solution States
The way molecules of this compound interact with each other in solid and solution phases dictates its macroscopic physical properties. These interactions include hydrogen bonds, van der Waals forces, and potentially weaker non-covalent interactions. libretexts.org
Hydrogen Bonding and Van der Waals Interactions
The structure of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.net This allows for the formation of strong intermolecular hydrogen bonds, which can lead to the aggregation of molecules into dimers or larger networks in the solid state. researchgate.netresearchgate.net For instance, a related compound, (+/-)-4-(2-Oxo-1,2,3,4,4a,5,6,7-octahydroquinolin-8-yl)butan-2-one, forms dimers through hydrogen bonding between the carboxamide groups. researchgate.netresearchgate.net
In addition to hydrogen bonding, van der Waals interactions, which are weaker and more general attractive or repulsive forces, are present between the aliphatic parts of the molecules. libretexts.org
Pi-Stacking and Cation-Pi Interactions
Pi-stacking is a non-covalent interaction that occurs between aromatic rings. researchgate.net Due to the full saturation of the carbocyclic ring in the octahydro-quinoline core, significant pi-stacking interactions are not expected for this compound itself, as it lacks an extended aromatic system. Such interactions are more relevant for unsaturated quinoline derivatives. canada.canih.gov
Cation-pi interactions involve the electrostatic attraction between a cation and the electron-rich face of a pi system. researchgate.netnih.gov Similar to pi-stacking, the absence of a prominent aromatic ring in this compound makes strong cation-pi interactions unlikely. nih.govchemrxiv.org These types of interactions are more critical in the binding of ligands to biological receptors that feature aromatic amino acid residues. researchgate.netnih.gov
Reactivity Profiles and Reaction Mechanisms of 2 Methyl Octahydro Quinolin 4 One
Oxidation and Reduction Reactions of the Octahydroquinolinone Moiety
The octahydroquinolinone core of 2-Methyl-octahydro-quinolin-4-one can undergo both oxidation and reduction, targeting the ketone functionality and the saturated rings.
Oxidation: The secondary alcohol that would result from the reduction of the ketone can be oxidized. Common oxidizing agents for converting alcohols to ketones include Jones' reagent (chromium trioxide in sulfuric acid). nih.gov Furthermore, the fully saturated octahydroquinolinone can be oxidized to introduce unsaturation, leading to the corresponding quinolinone or dihydroquinolinone derivatives. mdpi.com Oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for such transformations. For instance, the oxidation of related dihydroquinolin-4-ones can be part of a sequence to produce fully aromatic quinolines. mdpi.com
Reduction: The ketone at the C-4 position is susceptible to reduction to form the corresponding secondary alcohol, 2-Methyl-octahydro-quinolin-4-ol. This can be achieved using various reducing agents. A subsequent catalytic reduction, for example with PtO₂ under hydrogen pressure, can lead to the formation of the corresponding amino alcohol. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to reduce the carbonyl group. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, potentially yielding a mixture of diastereomers. nih.gov Further reduction can also hydrogenate the compound, although the core is already saturated.
| Reaction Type | Reagent/Condition | Product Type | Reference |
| Oxidation | Jones' Reagent, KMnO₄, CrO₃ | Quinolinone derivatives | nih.gov |
| Reduction | PtO₂, LiAlH₄, H₂ | Saturated amino alcohols | nih.gov |
Nucleophilic and Electrophilic Reactivity at Key Positions
The reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbon and the potential for nucleophilicity at the α-carbon via enolate formation. libretexts.org
Nucleophilic Reactivity: The primary site for nucleophilic attack is the electrophilic carbon of the C-4 ketone. libretexts.org This can involve reactions with a range of nucleophiles. For example, the addition of cyanide (from a source like HCN or NaCN) can form a cyanohydrin. libretexts.org Similarly, alcohols can add to the carbonyl group to form hemiacetals. libretexts.org The saturated, sterically hindered nature of the octahydro structure may, however, reduce the reactivity towards certain reactions like nucleophilic substitution compared to its unsaturated quinolinone counterparts.
Electrophilic Reactivity: The presence of α-hydrogens (at C-3 and C-5) allows for deprotonation under basic conditions to form a nucleophilic enolate intermediate. wikipedia.org This enolate can then react with various electrophiles. masterorganicchemistry.com A common reaction is α-alkylation, where the enolate attacks an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. wikipedia.org The regioselectivity of enolate formation (at C-3 vs. C-5) can be controlled by the choice of base and reaction conditions. libretexts.org The enolate, being a resonance-stabilized species with negative charge density on both the α-carbon and the oxygen, typically reacts with electrophiles at the carbon atom. wikipedia.orgmasterorganicchemistry.com
| Position | Reactivity Type | Reaction Example | Product | Reference |
| C-4 (Carbonyl) | Electrophilic | Nucleophilic addition of HCN | 4-cyano-4-hydroxy-2-methyl-octahydroquinoline | libretexts.org |
| C-3/C-5 (α-Carbon) | Nucleophilic (via enolate) | Alkylation with an alkyl halide (R-X) | 3-alkyl- or 5-alkyl-2-methyl-octahydro-quinolin-4-one | wikipedia.org |
Rearrangement Reactions and Their Mechanistic Elucidation
The rigid bicyclic structure of the octahydroquinoline system can be prone to various rearrangement reactions, often driven by the formation of more stable intermediates. While specific rearrangements of this compound are not extensively documented, plausible pathways can be inferred from known organic reactions.
One potential rearrangement is the Beckmann rearrangement , where the oxime derived from this compound could be converted into a lactam (a cyclic amide) under acidic conditions. bdu.ac.in This would involve the migration of one of the α-carbons (from C-3 or C-5) to the nitrogen atom, resulting in ring expansion of one of the heterocyclic rings.
Another possibility involves carbocation intermediates, which are susceptible to Wagner-Meerwein rearrangements . If a carbocation is generated, for instance, through the protonation and loss of the hydroxyl group from the corresponding alcohol, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable carbocation, leading to a rearranged carbon skeleton. masterorganicchemistry.com
The Curtius rearrangement offers a pathway to synthesize tetrahydroquinoline systems from carboxylic acids via an acyl azide (B81097) and subsequent formation of an isocyanate. bdu.ac.innih.gov This type of rearrangement, while not starting from the quinolinone itself, is relevant for the synthesis of related rearranged heterocyclic structures. nih.gov
Mechanistic elucidation of such rearrangements often involves isotopic labeling studies and computational analysis to determine whether the reaction is concerted or proceeds through discrete intermediates. bdu.ac.in
Acid- and Base-Catalyzed Transformations
Both acid and base catalysis can be used to promote a variety of transformations on the this compound scaffold.
Acid-Catalyzed Reactions: In the presence of acid, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. nptel.ac.in Acids also catalyze the formation of the enol tautomer. pdx.edu This enol can then react with electrophiles in α-substitution reactions. wikipedia.org A notable acid-catalyzed reaction for a related hexahydro-2-quinolone is the Michael condensation with methyl vinyl ketone, which leads to alkylation at the α-position. iucr.orgresearchgate.netrsc.org This reaction proceeds via an enamide intermediate under acidic conditions. researchgate.netresearchwithrutgers.com
Base-Catalyzed Reactions: Strong bases can deprotonate the α-carbon to form an enolate, which is a key intermediate in many reactions. pdx.edu The enolate can participate in aldol-type condensations or be alkylated. libretexts.org The use of specific bases can be crucial; for instance, non-nucleophilic strong bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate for subsequent alkylation reactions. masterorganicchemistry.com Weaker bases, such as sodium ethoxide, can also be used to generate the enolate, which can then react with electrophiles.
| Catalyst | Key Intermediate | Typical Reaction | Reference |
| Acid (e.g., HCl) | Protonated Carbonyl / Enol | Michael Addition, α-Substitution | wikipedia.orgnptel.ac.iniucr.orgresearchgate.net |
| Base (e.g., NaOEt, LDA) | Enolate | α-Alkylation, Aldol (B89426) Condensation | libretexts.orgmasterorganicchemistry.compdx.edu |
Exploration of Novel Reaction Pathways Involving the Quinolinone System
Research into quinoline (B57606) and its derivatives continues to uncover novel synthetic pathways, with a focus on constructing the heterocyclic core with high efficiency and stereoselectivity.
One powerful strategy is the intramolecular hetero Diels-Alder reaction . This approach has been successfully used to prepare 2,5-disubstituted octahydroquinolin-4-ones. researchgate.netnih.gov The reaction involves the [4+2] cycloaddition of a precursor containing both a diene and an imine functionality, which cyclizes to form the bicyclic quinolinone skeleton. researchgate.netnih.gov The use of Lewis acids, such as indium triflate, can catalyze this cycloaddition. researchgate.net
Tandem reactions that form multiple bonds in a single operation are also of significant interest. For example, a tandem nucleophilic addition/Diels-Alder reaction has been explored for related systems, showcasing the efficiency of cascade processes in building molecular complexity.
Furthermore, cycloaddition reactions with in-situ generated reactive intermediates like aza-ortho-quinone methides provide access to various tetrahydroquinoline derivatives, which are direct precursors to the octahydro system. researchgate.net These novel methods highlight the ongoing efforts to develop efficient and versatile syntheses for this important class of heterocyclic compounds.
Derivatives and Analogues of 2 Methyl Octahydro Quinolin 4 One As Chemical Scaffolds
Systematic Library Design and Synthesis Based on the Octahydroquinolinone Scaffold
The systematic design of chemical libraries around a core scaffold is a cornerstone of modern drug discovery and materials science. nih.govu-tokyo.ac.jp This approach allows for the methodical exploration of chemical space to identify compounds with optimized properties. The octahydroquinolinone scaffold is particularly well-suited for this strategy due to its robust chemical nature and multiple sites for functionalization.
Methodologies such as diversity-oriented synthesis and multicomponent reactions (MCRs) are employed to rapidly generate a wide array of analogues. beilstein-journals.orgnih.gov MCRs, for instance, can be used to construct complex heterocyclic systems, including those based on quinoline (B57606) cores, in a single step from multiple starting materials, providing an efficient route to diverse libraries. beilstein-journals.org Computational tools are also increasingly used to design virtual libraries, helping to predict the properties of yet-to-be-synthesized compounds and to focus synthetic efforts on molecules with the highest probability of success. u-tokyo.ac.jpresearchgate.net
The 2-Methyl-octahydro-quinolin-4-one core offers several positions where chemical diversity can be introduced. Modifications can be made at the nitrogen atom, the methyl-bearing carbon (C2), the carbonyl group (C4), and various positions on the saturated carbocyclic ring. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.
Researchers have developed numerous synthetic strategies to functionalize the hydroquinoline framework. nih.gov For example, condensation reactions at the carbonyl group can introduce a variety of substituents. The nitrogen atom can be alkylated or acylated to introduce new functional groups. Furthermore, reactions on the carbocyclic ring, though more challenging, allow for the introduction of additional substituents that can profoundly influence the molecule's shape and biological interactions. One approach involves the tandem nucleophilic addition/Diels-Alder reaction of N-butadienyl-2,3-dihydro-4-pyridones to create the octahydroquinolinone framework, with subsequent modifications allowing for diversification. Another powerful method is the intramolecular hetero-Diels-Alder reaction, which can be used to construct 2,5-disubstituted octahydroquinolin-4-ones, providing access to analogues of naturally occurring toxins. researchgate.net
Table 1: Examples of Diversification Strategies on the Hydroquinoline Scaffold
| Reaction Type | Position(s) Modified | Reagents/Conditions | Resulting Structure | Reference |
| Condensation | C4 (Carbonyl) | Acetone | 4-(2,2,4-trimethylhydroquinoline-6-yl)-3-buten-2-ones | nih.gov |
| Cyclization | Fused Ring Formation | Malononitrile, Piperidine (B6355638) | Pentacyclic Coumarin (B35378) Derivatives | nih.gov |
| Intramolecular Diels-Alder | C2, C5 | Activated Diene, Imine | 2,5-Disubstituted Octahydroquinolin-4-ones | researchgate.net |
| Condensation | Fused Ring Formation | Hippuric Acid | 2-Phenyl-1,3-oxazol-5(4H)-one derivatives | nih.gov |
The presence of multiple chiral centers in this compound means it can exist in various stereoisomeric forms. The synthesis of enantiomerically pure compounds is critical, as different enantiomers of a molecule often exhibit vastly different biological activities. The chiral nature of the octahydroquinolinone scaffold makes it an excellent building block for producing these stereospecific molecules, which are essential in drug development and asymmetric catalysis.
The synthesis of enantiopure analogues can be achieved through several routes. One method involves starting with an enantiomerically pure precursor. For example, a synthesis of 2,5-disubstituted octahydroquinolin-4-ones begins with (S)-norvaline to ensure the final products have a defined stereochemistry. researchgate.net Another approach is the use of chiral auxiliaries or catalysts during the synthesis to control the stereochemical outcome of key reactions. The separation of racemic mixtures into individual enantiomers is also a common practice. The ability to produce specific stereoisomers, such as distinct cis- and trans-fused octahydrobenzo[f]quinolines, is crucial for studying how the three-dimensional arrangement of atoms affects interaction with biological targets like receptors and enzymes.
Octahydroquinolinone as a Privileged Scaffold in Heterocyclic Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a wide range of biologically active compounds. nih.govnih.gov The quinoline ring system is a well-established privileged scaffold. nih.govrsc.org Its saturated counterpart, the octahydroquinolinone core, extends this utility into three-dimensional chemical space, providing a rigid and structurally complex foundation for the design of novel bioactive molecules and functional materials.
The construction of complex molecules is a primary objective of modern organic synthesis. yale.eduox.ac.uk The octahydroquinolinone scaffold serves as a valuable intermediate and building block in the synthesis of more elaborate structures, including natural products and their analogues. researchgate.netmdma.ch Its inherent functionality—a ketone and a secondary amine—provides convenient handles for further chemical transformations.
For instance, the octahydroquinolinone core has been utilized in the synthesis of fused heterocyclic systems. Through multi-component reactions, derivatives of 4-hydrazinylquinolin-2(1H)-one (a related quinoline structure) can be reacted with other reagents to form complex polycyclic structures like pyrimido[5',4':6,7] researchgate.netCurrent time information in Bangalore, IN.diazepino[4,3-c]quinoline-6,8,10-triones. beilstein-journals.org Similarly, hydroquinoline carbaldehydes can be condensed with various active methylene (B1212753) compounds to produce coumarin-fused hydroquinolines, demonstrating the scaffold's role in building molecular complexity. nih.gov The synthesis of bis-heterocyclic oxazepine-quinazolinone frameworks further illustrates the utility of quinoline-type structures in creating novel and structurally interesting compounds through one-pot reactions. frontiersin.org
Table 2: Examples of Complex Molecules Constructed from Quinoline-type Scaffolds
| Starting Scaffold Type | Reaction Type | Resulting Complex Structure | Reference |
| 4-Hydrazinylquinolin-2(1H)-one | One-pot, three-component reaction | Pyrimido-diazepino-quinoline triones | beilstein-journals.org |
| Hydroquinoline-6-carbaldehyde | Condensation/Cyclization | Fused Triazolo/Pyrazolo-pyrimidinyl derivatives | nih.gov |
| 2-(2-formylphenoxy) acetic acid and 2-aminobenzamide | Ugi three-component reaction | Oxazepine-quinazolinone bis-heterocycles | frontiersin.org |
| Hydroquinoline-6-carbaldehyde | Tandom condensation | Pentacyclic coumarin derivatives | nih.gov |
Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a powerful tool in modern chemistry. researchgate.net The development of effective chiral ligands is central to this field. researchgate.netnih.gov The inherent chirality of the this compound scaffold makes it an attractive platform for the design and synthesis of new chiral ligands.
These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a reaction. While chelating diphosphines are common, a wide variety of ligand types exist. nih.gov Research in this area focuses on creating modular ligands where the steric and electronic properties can be easily tuned. For example, nonsymmetrical P,N-ligands have shown great success, in some cases outperforming traditional C2-symmetric ligands. The development of chiral N,N'-dioxide ligands, which can be synthesized from readily available amino acids, has also led to highly effective catalysts for a range of asymmetric reactions. The octahydroquinolinone framework provides a rigid, well-defined three-dimensional structure that can be functionalized to create such sophisticated ligands for use in reactions like asymmetric hydrogenation and conjugate additions. nih.gov
Investigation of Structure-Reactivity Relationships within Analogous Series
Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry and catalyst development. By systematically modifying a core scaffold like octahydroquinolinone and observing the resulting changes in properties, researchers can develop predictive models to guide the design of improved compounds.
These investigations often involve synthesizing a library of analogues with specific, controlled variations. For example, substituents with different electronic (electron-donating vs. electron-withdrawing) or steric (small vs. bulky) properties may be introduced at various positions on the octahydroquinolinone ring. The reactivity of these analogues can then be quantified through kinetic studies of chemical reactions. For biological activity, quantitative structure-property relationship (QSPR) models can be developed to correlate structural features with outcomes like binding affinity to a receptor. nih.gov These studies often employ computational chemistry, such as Density Functional Theory (DFT) calculations, to understand how structural changes affect molecular properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn govern reactivity.
Mechanistic Investigations of Molecular Interactions Involving 2 Methyl Octahydro Quinolin 4 One
Molecular Recognition Studies with Biomolecules (e.g., Enzymes, Receptors)
The quinoline (B57606) framework is a recognized "privileged structure" in medicinal chemistry, known to interact with a wide array of biomolecules. Studies on its derivatives provide a basis for understanding the potential molecular recognition patterns of 2-Methyl-octahydro-quinolin-4-one.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to biological macromolecules. While specific docking studies for this compound are not widely reported, research on analogous compounds reveals common interaction patterns.
For instance, studies on a series of tetrahydroquinoline (THQ)-isoxazoline hybrids as acetylcholinesterase (AChE) inhibitors have identified key binding site interactions. Docking simulations showed that potent inhibitors in this class form crucial π–π interactions with amino acid residues such as Trp84 and Tyr334 within the enzyme's active site gorge. mdpi.com This highlights the importance of aromatic or pseudo-aromatic interactions for ligand binding. mdpi.com
Similarly, in a different context, quinoline derivatives designed as protease inhibitors for SARS-CoV-2 were shown through docking and MD simulations to interact with highly conserved amino acids at an allosteric site. nih.gov Key interactions included hydrogen bonds with residues like Glu166 and Gln189, and π-interactions with His41, leading to a stable protein-ligand complex. nih.gov In another study, quinoline derivatives targeting bacterial proteins from Bacillus subtilis showed ideal binding energies, with subsequent simulations confirming the stability of the complexes with only slight conformational changes. researchgate.net
These examples suggest that this compound, by presenting a distinct three-dimensional structure with hydrogen bond acceptors (ketone oxygen, secondary amine) and a hydrophobic scaffold, has the potential to fit into specific binding pockets of enzymes or receptors, stabilized by a combination of hydrogen bonds and hydrophobic interactions.
Table 1: Representative Docking and Molecular Dynamics Simulation Findings for Quinoline Analogues
| Compound Class | Target Protein | Key Interacting Residues | Simulation Findings |
| Tetrahydroquinoline-isoxazoline hybrids | Acetylcholinesterase (AChE) | Trp84, Tyr334, Phe330 (π-π stacking) | Highlights the importance of π-π interactions for potent inhibition. mdpi.com |
| Quinoline derivatives | SARS-CoV-2 Main Protease (Mpro) | His41, Glu166, Gln189 (H-bonds, π-interactions) | Complex demonstrated comparable stability to reference drug in MD simulations. nih.gov |
| Quinoline derivatives | Bacillus subtilis proteins (e.g., 2VAM, 1FSE) | Not specified | Complexes showed stability with slight conformational changes over 100 ns simulations. researchgate.net |
| Quinoline/Quinazoline (B50416) derivatives | Melanin-concentrating hormone receptor 1 (MCHR1) | Transmembrane helices (TMs) 3, 5–7 | MD simulations confirmed a stable binding mode within the lipid bilayer environment. nih.gov |
Building on binding site analyses, mechanistic hypotheses for how these molecules exert their effects can be formulated.
Enzyme Inhibition: For enzyme inhibitors, the mechanism is often related to how the ligand occupies the active site. In the case of the THQ-isoxazoline hybrids inhibiting AChE, their binding within the active site gorge physically blocks the substrate, acetylcholine, from accessing the catalytic residues, leading to competitive or mixed-type inhibition. mdpi.com The potency of this inhibition is directly linked to the strength and nature of the interactions with residues like Trp84. mdpi.com Therefore, it can be hypothesized that if this compound were to bind to an enzyme's active site, it would likely act as a competitive inhibitor.
Receptor Agonism/Antagonism: For receptors, the mechanism depends on whether the ligand stabilizes the active or inactive conformation of the receptor. Docking studies of quinazoline derivatives as antagonists for the Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor (GPCR), showed the ligand embedded within the transmembrane helical domain. nih.gov By occupying this site, the antagonist prevents the conformational changes necessary for receptor activation, thus blocking the downstream signaling cascade. This is a classic mechanism of receptor antagonism. It is plausible that this compound could function as a receptor modulator by fitting into such allosteric or orthosteric sites on receptor proteins.
Interaction with Biological Pathways at a Mechanistic Level
The interaction of a compound with a specific enzyme or receptor inevitably leads to the modulation of broader biological pathways.
A compound's ability to inhibit a key enzyme can have significant downstream effects on cellular signaling. For example, the inhibition of proteases is a critical mechanism for antiviral agents. Quinoline derivatives that inhibit the SARS-CoV-2 main protease interfere with the viral replication cycle, a fundamental pathway for viral propagation. nih.gov The mechanistic basis of this modulation lies in preventing the cleavage of viral polyproteins into their functional units. nih.gov
Similarly, compounds that act as receptor antagonists, like the quinazoline derivatives targeting MCHR1, directly modulate signaling pathways related to energy homeostasis and appetite. nih.gov By blocking the receptor, they prevent the G-protein coupling and subsequent second messenger signaling that would normally be initiated by the endogenous ligand.
At the most fundamental level, these compounds modulate specific enzymatic reactions. Enzyme-mediated oxidation represents a direct form of enzymatic reaction modulation. Studies have shown that microorganisms like C. elegans can transform 1,2,3,4-tetrahydroquinoline (B108954) derivatives, hydroxylating them at specific positions. rsc.org The mechanism involves the enzyme, such as a quinoline 2-oxidoreductase, transferring a hydrogen from the substrate to a molybdenum cofactor, initiating the oxidation. rsc.org This demonstrates how the quinoline scaffold itself can be a substrate, leading to its metabolic transformation. This is a critical consideration for any bioactive compound, as its metabolism can lead to activation or inactivation.
Consideration of Conformational Flexibility in Molecular Interactions
The three-dimensional shape and flexibility of a molecule are paramount in determining its biological activity. Unlike rigid aromatic systems, the saturated rings of this compound provide significant conformational flexibility. mdpi.com This flexibility allows the molecule to adopt different shapes, or conformers, to best fit a given protein's binding site.
Molecular dynamics simulations are essential for exploring this flexibility. nih.gov Studies on various quinoline derivatives show that even within the binding pocket, the ligand is not static but moves and adapts its conformation. nih.govnih.gov The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site is a key determinant of binding affinity. The presence of the octahydro-scaffold in this compound means that a comprehensive analysis of its conformational landscape would be necessary to fully understand its potential interactions with diverse biological targets. arabjchem.org The specific stereochemistry of the methyl group and the ring fusion will further constrain the available conformations, dictating its potential for selective interactions.
Future Research Directions and Advanced Methodological Prospects
Emerging Synthetic Technologies for Octahydroquinolinone Derivatives
The synthesis of octahydroquinolinone derivatives is being revolutionized by emerging technologies that offer greater efficiency, control, and sustainability. Photoredox catalysis, for instance, has emerged as a powerful tool for constructing saturated nitrogen heterocycles under mild, redox-neutral conditions. nih.govacs.org This method utilizes visible light to generate radical intermediates that can participate in complex bond-forming cascades, providing access to a wide array of substituted pyrrolidines, piperidines, and azepanes. nih.govacs.org Researchers have successfully employed dual-catalyst systems, combining an iridium photocatalyst with a lithium phosphate (B84403) base, to achieve selective homolysis of N–H bonds and subsequent cyclization, yielding structurally complex nitrogen heterocycles from simple aldehyde starting materials. rsc.orgnih.gov
Another significant advancement is the adoption of flow chemistry. chemrxiv.orgacs.orgfu-berlin.de Continuous flow processes offer enhanced safety, scalability, and faster reaction optimization compared to traditional batch methods. acs.orgacs.org For example, the synthesis of quinolinone alkaloids via aryne insertions into unsymmetric imides has been successfully translated to a flow process. chemrxiv.orgfu-berlin.de This technology has also proven valuable for the photochemical synthesis of 3-substituted quinolines, enabling the safe and rapid production of these compounds on a gram scale. acs.orgrsc.org The integration of these technologies, such as the use of "SLAP" (Silicon Amine Protocol) reagents in continuous flow under photoredox conditions, has further improved the scalability and applicability of these synthetic methods for producing morpholines, thiomorpholines, and oxazepanes. ethz.ch
| Technology | Key Advantages | Examples of Application | Relevant Citations |
|---|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, high selectivity, access to complex structures, redox-neutral. | Synthesis of substituted pyrrolidines, piperidines, and azepanes; cyclization of imino-tethered dihydropyridines. | nih.govacs.orgrsc.orgnih.gov |
| Flow Chemistry | Enhanced safety, scalability, faster optimization, improved process control. | Synthesis of quinolinone alkaloids, photochemical synthesis of 3-substituted quinolines, synthesis of morpholines and oxazepanes. | chemrxiv.orgacs.orgfu-berlin.deacs.orgrsc.org |
Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
Understanding the intricate mechanisms of chemical reactions is crucial for their optimization and rational design. Advanced spectroscopic techniques, particularly operando spectroscopy, are providing unprecedented real-time insights into reaction pathways. wikipedia.orgcatalysis.blog This methodology allows for the simultaneous characterization of a catalyst's structure and its catalytic activity under actual working conditions. wikipedia.org By combining techniques like Raman, UV-vis, IR, and X-ray absorption spectroscopy with reaction kinetics, researchers can establish direct structure-reactivity relationships. wikipedia.orgcatalysis.blogchemcatbio.org
For instance, operando UV-vis-NIR spectroscopy can provide information on the electronic transitions in molecules, allowing for the analysis of species transformation during a reaction. acs.org The development of in situ monitoring techniques, such as those based on synchrotron powder X-ray diffraction and Raman spectroscopy, has been transformative for studying mechanochemical reactions, revealing the formation of short-lived intermediates. acs.org These advanced methods are critical for elucidating the complex reaction cascades involved in the synthesis of octahydroquinolinone derivatives, paving the way for the development of more efficient and selective catalytic systems. The insights gained from these techniques can be used to refine catalyst composition and synthesis processes to optimize performance and lifetime. chemcatbio.org
Integration of Machine Learning and AI in Compound Design and Reaction Prediction
| Application Area | Description | Key Benefits | Relevant Citations |
|---|---|---|---|
| Retrosynthesis Prediction | AI algorithms predict the sequence of reactions to synthesize a target molecule from simpler starting materials. | Accelerates the design of synthetic routes, identifies novel and more efficient pathways. | mit.edugrace.comnih.gov |
| Reaction Outcome Prediction | ML models predict the major product of a chemical reaction given the reactants and conditions. | Improves the efficiency of experimental work by prioritizing promising reactions. | chemrxiv.orgacs.org |
| Active Site Prediction | ML models predict the regioselectivity of reactions, such as C-H functionalization on quinoline (B57606) scaffolds. | Guides synthetic strategy for creating derivatives with specific substitutions. | doaj.orgresearchgate.net |
Exploration of 2-Methyl-octahydro-quinolin-4-one in Novel Material Science Applications
The unique structural features of quinoline derivatives, including the this compound scaffold, make them promising candidates for applications in material science. nsc.ru The ability of quinoline rings to participate in strong C–H···π and π–π stacking interactions is a key factor in their potential for creating novel supramolecular architectures. nih.govacs.org These interactions can lead to the formation of well-defined structures like helices, 3D frameworks, and coordination networks. nih.govacs.org
Researchers are exploring the use of quinoline derivatives as building blocks for sensors and in supramolecular chemistry. rsc.orgrsc.org For example, a supramolecular self-assembly material based on a quinoline derivative has been shown to exhibit a sensitive response to volatile acid and organic amine vapors. rsc.org The design of such materials relies on the principle of self-assembly, where molecules spontaneously organize into ordered structures driven by noncovalent interactions. rsc.orgrsc.org The planar and rigid nature of certain quinoline derivatives, combined with their potential for extended conjugation, also makes them interesting for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. acs.org The this compound scaffold, with its combination of a rigid ring system and functional groups, offers a versatile platform for designing new materials with tailored properties.
New Theoretical Models for Predicting Complex Reactivity and Interactions
Parallel to experimental advances, the development of new theoretical models is crucial for a deeper understanding and prediction of the complex reactivity and interactions of molecules like this compound. Theoretical models, such as the polarisation and charge-transfer (PCT) model, are being developed to predict how the selectivity of reagents varies with their reactivity. rsc.org These models go beyond traditional frameworks to interpret reactivity-selectivity behaviors that may appear anomalous. rsc.org
Furthermore, the integration of theoretical principles into machine learning frameworks is leading to more interpretable and accurate predictive models. nih.gov For instance, a "theory-infused neural network" (TinNet) approach combines deep learning with the d-band theory of chemisorption to predict the chemical reactivity of transition-metal surfaces. nih.gov Such hybrid models can provide physical insights that are not obtainable from purely regression-based methods. For complex organic reactions, graph-convolutional neural network models are being developed to predict chemical reactivity by considering the intricate network of interactions within a molecule. chemrxiv.org These advanced theoretical and computational tools are essential for navigating the complex energy landscapes of chemical reactions and for designing molecules with precisely controlled reactivity and interaction profiles.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-octahydro-quinolin-4-one, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives often involves cyclization of substituted 2-aminoacetophenones or chalcone precursors. For example, microwave-assisted cyclization using indium(III) chloride as a catalyst under mild conditions (e.g., 360 W for 5 minutes) achieves yields up to 63% while minimizing side reactions . Traditional methods, such as acid- or base-catalyzed intramolecular aza-Michael reactions, require corrosive reagents (e.g., H₃PO₄) and longer reaction times, often resulting in lower yields (<50%) . Optimization should prioritize catalytic systems (e.g., transition metals like Ni or Cu) and solvent polarity to stabilize intermediates .
Q. How can researchers validate the structural identity of 2-methyl-oxazolidinone derivatives post-synthesis?
Combined spectroscopic and crystallographic methods are critical:
- 1H/13C NMR : Key signals include the downfield shift of the carbonyl carbon (C-4, ~200 ppm) and methyl protons (δ ~1.2–1.5 ppm) on the octahydroquinoline backbone .
- X-ray crystallography : Resolves stereochemical ambiguities, such as dihedral angles between fused rings (e.g., 57.84° in 2-chloro-6,7-dimethylquinolin-3-yl derivatives) and hydrogen-bonding networks (N–H⋯N interactions) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₅NO requires m/z 165.1154) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents impact the biological activity of this compound analogs?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, F) at the 6- or 7-positions enhance tubulin polymerization inhibition by increasing electrophilicity at the carbonyl group .
- Methyl groups on the octahydroquinoline ring improve metabolic stability but may reduce solubility, requiring formulation adjustments (e.g., PEGylation) .
- Aryl substitutions at the 2-position (e.g., 4-methoxyphenyl) modulate cytotoxicity via π-π stacking with DNA topoisomerases . Validate hypotheses using in vitro assays (e.g., MTT for IC₅₀) and molecular docking (e.g., AutoDock Vina) .
Q. How should researchers address contradictions in reported catalytic efficiencies for this compound synthesis?
Discrepancies in catalytic performance (e.g., Cu(OAc)₂ vs. Ni(cod)₂) often arise from:
- Substrate-specific reactivity : Bulky substituents (e.g., sec-alkyl groups) hinder coordination with larger metal catalysts .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize zwitterionic intermediates in Ni-catalyzed reactions but deactivate Cu catalysts via ligand displacement .
- Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust catalyst loading dynamically .
Q. What methodological advancements enable regioselective functionalization of this compound?
Recent innovations include:
- Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce 1,2,3-triazole moieties at the 4-position without disrupting the quinolinone core .
- Photoredox catalysis : Visible-light-mediated C–H activation for late-stage diversification (e.g., introducing CF₃ groups at the 8-position) .
- Enzymatic resolution : Lipase-mediated kinetic resolution to isolate enantiopure (R)- or (S)-configured derivatives .
Q. How can in silico models predict the physicochemical properties of novel this compound derivatives?
Tools like ACD/Labs Percepta and ChemAxon calculate:
- LogP : Critical for blood-brain barrier penetration (target range: 1–3) .
- pKa : Protonation states affecting solubility (e.g., quinolinone NH, pKa ~8.5) .
- ADMET profiles : Use QSAR models trained on FDA-approved quinolones to predict hepatotoxicity and CYP450 inhibition .
Methodological Challenges
Q. What strategies resolve low yields in N-alkylation reactions of this compound?
- Phase-transfer catalysis : Employ tetrabutylammonium bromide (TBAB) to enhance alkyl halide solubility in biphasic systems .
- Microwave irradiation : Accelerate reaction kinetics (e.g., 95% yield in 95 minutes at 140°C for N-cyclopropylation) .
- Protecting groups : Temporarily mask the NH group with Boc or Fmoc to prevent side reactions during alkylation .
Q. How do researchers mitigate batch-to-batch variability in scaled-up synthesis?
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) .
- Process analytical technology (PAT) : Implement inline NIR spectroscopy for real-time monitoring of reaction progression .
- Crystallization control : Use anti-solvent addition (e.g., di-isopropylether) to ensure consistent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
